molecular formula C23H24O5 B2497713 2-[7-[(4-Tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid CAS No. 887691-45-4

2-[7-[(4-Tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid

Cat. No.: B2497713
CAS No.: 887691-45-4
M. Wt: 380.44
InChI Key: SQKGBBVCDXMSNW-UHFFFAOYSA-N
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Description

2-[7-[(4-Tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid is a chromenone derivative characterized by a 2-oxochromen (coumarin) core substituted at position 4 with a methyl group, at position 7 with a (4-tert-butylphenyl)methoxy moiety, and at position 3 with an acetic acid group. Chromenones are known for diverse biological activities, including anti-inflammatory and antioxidant properties.

Properties

IUPAC Name

2-[7-[(4-tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O5/c1-14-18-10-9-17(11-20(18)28-22(26)19(14)12-21(24)25)27-13-15-5-7-16(8-6-15)23(2,3)4/h5-11H,12-13H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKGBBVCDXMSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(C)(C)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-[(4-Tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.

    Introduction of the tert-butylphenyl group: This step involves the use of a Friedel-Crafts alkylation reaction, where the chromen-2-one core is reacted with tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Acetic acid substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[7-[(4-Tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol and sodium hydride for methoxylation.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thiols.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: The compound is being explored for its potential therapeutic applications, such as in the treatment of cancer and other diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[7-[(4-Tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cyclooxygenase, leading to its anti-inflammatory effects. Additionally, it may interact with cellular signaling pathways, modulating the expression of genes involved in oxidative stress and apoptosis.

Comparison with Similar Compounds

Methyl {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

  • Structure: Shares the chromenone core, 4-methyl, and 7-arylalkoxy substituent.
  • Key Differences: The 7-position substituent is a 3-fluorobenzyloxy group instead of 4-tert-butylphenoxy, and the acetic acid is esterified (methyl ester).
  • Implications: The methyl ester reduces polarity compared to the free acid, likely altering solubility and bioavailability.

2-[4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl]acetic acid

  • Structure : Features a bulkier 2-methylnaphthylmethoxy group at position 6.
  • Key Differences: The naphthyl substituent increases steric bulk and aromatic surface area compared to the tert-butylphenoxy group.
  • This structural variation may influence receptor binding affinity in drug design contexts .

Analogues with Heterocyclic Cores

2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid

  • Structure : Benzofuran core with 4-methoxyphenyl and acetyl groups.
  • Key Differences: Benzofuran lacks the chromenone’s lactone ring, altering electronic properties. The 4-methoxyphenyl group provides a polar substituent distinct from tert-butyl.
  • Implications: Reduced planarity compared to chromenones may affect membrane penetration. The acetyl group introduces a ketone functionality, enabling additional metabolic pathways .

2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid

  • Structure : Furocoumarin core fused with a furan ring, substituted with 4-methoxyphenyl and acetic acid.
  • Key Differences: The furocoumarin system introduces a fused furan ring, increasing rigidity. The 4-methoxyphenyl group is less lipophilic than tert-butylphenoxy.
  • Implications : Enhanced UV absorption due to extended conjugation, relevant in photodynamic therapy applications .

Substituent Effects on Physicochemical Properties

Role of tert-butylphenoxy vs. Methoxy Groups

  • Lipophilicity: The 4-tert-butylphenoxy group in the target compound increases logP compared to methoxy-substituted analogues (e.g., 4-methoxyphenyl in ), enhancing lipid solubility .

Acetic Acid vs. Ester Derivatives

  • Solubility : The free acetic acid in the target compound improves aqueous solubility relative to ester derivatives (e.g., methyl ester in ), critical for oral bioavailability.
  • Bioactivity : The carboxylic acid group can participate in ionic interactions with target proteins, whereas esters may act as prodrugs requiring hydrolysis for activation .

Comparative Data Table

Compound Name Core Structure Substituents (Position) Molecular Weight Key Properties
Target Compound Chromenone 4-Me, 7-(4-t-BuPhCH2O), 3-CH2COOH ~412.4 g/mol High lipophilicity, acidic proton
Methyl {7-[(3-FluoroBnO)]-4-Me-2-oxo-chromen-3-yl}acetate Chromenone 4-Me, 7-(3-F-BnO), 3-CH2COOMe 356.3 g/mol Ester prodrug, enhanced stability
2-(5-Acetyl-7-MeO-2-(4-MeOPh)benzofuran-3-yl)acetic Acid Benzofuran 5-Ac, 7-MeO, 2-(4-MeOPh), 3-CH2COOH ~384.3 g/mol Polar, ketone functionality
(2,4-di-t-BuPhO)CH2COOH Phenoxyacetic acid 2,4-di-t-BuPhO ~278.4 g/mol High steric bulk, low solubility

Research Findings and Implications

  • Biological Activity: Chromenone derivatives with bulky 7-arylalkoxy groups (e.g., tert-butylphenoxy) show enhanced binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
  • Metabolism : Acetic acid derivatives are prone to Phase II conjugation (e.g., glucuronidation), as observed in structurally related metabolites like 490-M01 ().
  • Synthetic Scalability : Multicomponent reactions () enable rapid diversification of substituents, facilitating structure-activity relationship studies.

Biological Activity

The compound 2-[7-[(4-tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid is a derivative of the coumarin family, known for its diverse biological activities. Coumarins are recognized for their potential therapeutic applications, particularly in cancer treatment, antimicrobial activities, and as anti-inflammatory agents. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-[7-[(4-tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid is C25H28O5C_{25}H_{28}O_{5} with a molecular weight of 408.5 g/mol. The compound features a coumarin backbone with a tert-butylbenzyl ether substituent and an acetate group, contributing to its lipophilicity and biological activity.

PropertyValue
Molecular FormulaC25H28O5
Molecular Weight408.5 g/mol
IUPAC Name2-[7-[(4-tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation.
  • Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways linked to inflammation and cancer progression.
  • Gene Expression Alteration : The compound could affect the transcription of genes associated with apoptosis and cell cycle regulation.

Biological Activities

Research indicates that derivatives of coumarins exhibit various biological activities:

Anticancer Activity

Studies have shown that compounds similar to 2-[7-[(4-tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid possess significant anticancer properties. For instance:

  • In vitro studies revealed that methyl {7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate (a related structure) demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Properties

Coumarin derivatives are also noted for their antimicrobial activities:

  • A study indicated that certain coumarin derivatives exhibited effective antimicrobial action against Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections.

Anti-inflammatory Effects

The anti-inflammatory properties of coumarins have been documented:

  • Research has shown that some coumarin derivatives can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.

Case Studies and Research Findings

  • Anticancer Efficacy : A study published in Molecules reported that a related coumarin compound significantly inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation.
  • Antimicrobial Activity : Research published in Phytotherapy Research highlighted the effectiveness of a similar compound against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.
  • Mechanistic Insights : A dissertation explored the interaction of coumarin derivatives with cellular pathways involved in carcinogenesis, providing insights into their mechanisms of action .

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